molecular formula C12H15N3O2 B13981588 5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole CAS No. 824958-34-1

5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B13981588
CAS No.: 824958-34-1
M. Wt: 233.27 g/mol
InChI Key: YNFLBODUIFLTDT-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a methoxy group at the 5-position and a piperazine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the benzoxazole core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(piperazin-1-yl)phenol
  • 5-Methoxy-2-(piperazin-1-yl)aniline
  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene] acetohydrazide derivatives

Uniqueness

5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and the piperazine ring on the benzoxazole core provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

CAS No.

824958-34-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-methoxy-2-piperazin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C12H15N3O2/c1-16-9-2-3-11-10(8-9)14-12(17-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3

InChI Key

YNFLBODUIFLTDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)N3CCNCC3

Origin of Product

United States

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